molecular formula C10H15N B7885341 (2-Isopropylphenyl)methanamine

(2-Isopropylphenyl)methanamine

Cat. No.: B7885341
M. Wt: 149.23 g/mol
InChI Key: QYZULPRZADBSHN-UHFFFAOYSA-N
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Description

(2-Isopropylphenyl)methanamine is an organic compound belonging to the class of amines It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylphenyl)methanamine typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-isopropylaniline with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired amine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (2-Isopropylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(2-Isopropylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Isopropylphenyl)methanamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    Isopropylamine: A simpler amine with similar structural features but lacking the aromatic ring.

    Phenylmethanamine: Similar to (2-Isopropylphenyl)methanamine but without the isopropyl group.

Uniqueness: this compound is unique due to the presence of both an isopropyl group and a phenyl ring, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

(2-propan-2-ylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZULPRZADBSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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